2-FMC Exhibits Higher Dopamine Release Selectivity Relative to Methcathinone
2-FMC demonstrates comparable dopamine (DA) release potency to methcathinone but with a marked shift in norepinephrine (NE) release efficacy, resulting in a functionally more DA-selective releasing profile [1][2]. This distinguishes 2-FMC from the parent compound methcathinone and from other fluorinated cathinone isomers [1].
| Evidence Dimension | Dopamine release potency (EC50) and norepinephrine release efficacy |
|---|---|
| Target Compound Data | EC50 (DA release) = 48.7 nM; NE release = 85% at 10 µM |
| Comparator Or Baseline | Methcathinone: EC50 (DA release) = 49.9 nM; NE release = >100% at ≤10 µM |
| Quantified Difference | DA release potency: nearly identical (48.7 nM vs 49.9 nM); NE release: 2-FMC achieves only 85% release at 10 µM, whereas methcathinone achieves full release at lower concentrations |
| Conditions | In vitro monoamine release assays using synaptosomes or cells expressing human transporters |
Why This Matters
This DA-selective release profile relative to methcathinone makes 2-FMC a critical reference standard for researchers investigating the pharmacological consequences of ortho-fluorine substitution on cathinone structure-activity relationships.
- [1] Wikipedia contributors. 2-Fluoromethcathinone. Wikipedia, The Free Encyclopedia. November 24, 2024. View Source
- [2] Simmler LD, et al. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. 2014;79:152-160. View Source
